

structure of 4-[(trimethylsilyl)oxy]benzaldehyde

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Compound of Interest

Compound Name: 4-[(trimethylsilyl)oxy]benzaldehyde

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An In-depth Technical Guide to **4-[(trimethylsilyl)oxy]benzaldehyde**: Structure, Synthesis, and Application

Introduction

4-[(trimethylsilyl)oxy]benzaldehyde is an organosilicon compound of significant interest in modern organic synthesis. It serves as a versatile intermediate where the phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected by a trimethylsilyl (TMS) ether. This protection strategy is fundamental in multi-step syntheses, preventing the acidic phenol from interfering with subsequent reactions targeting other parts of the molecule, particularly the reactive aldehyde moiety. The TMS group is characterized by its chemical inertness under many conditions and its ease of introduction and removal, making it an ideal choice for temporary protection.^[1]

This guide provides a comprehensive technical overview of **4-[(trimethylsilyl)oxy]benzaldehyde**, intended for researchers, chemists, and drug development professionals. We will delve into its core structure, physicochemical properties, detailed protocols for its synthesis and purification, methods for its characterization, its chemical reactivity, and essential safety protocols. The insights provided are grounded in established chemical principles to offer a field-proven perspective on its practical application.

Molecular Structure and Physicochemical Properties

The structure of **4-[(trimethylsilyl)oxy]benzaldehyde** consists of a benzaldehyde core where the hydroxyl group at the para (4-position) is converted into a trimethylsilyl ether. This linkage, -O-Si(CH₃)₃, significantly alters the properties of the parent molecule, 4-hydroxybenzaldehyde. The bulky, non-polar TMS group increases lipophilicity and volatility, which is advantageous for analytical techniques like gas chromatography.^[1]

Table 1: Key Identifiers and Properties

Property	Value	Reference
IUPAC Name	4-(trimethylsilyloxy)benzaldehyde	[2]
CAS Number	1012-12-0	[2] [3]
Molecular Formula	C ₁₀ H ₁₄ O ₂ Si	[2] [4]
Molecular Weight	194.30 g/mol	[2] [4]
Appearance	Transparent liquid	[4]
Boiling Point	124°C @ 13 torr	[4]
Density	1.002 g/cm ³	[4]
InChI Key	FLVQNLXVIRUAPB-UHFFFAOYSA-N	[3] [5]

| SMILES | C(C)OC1=CC=C(C=C1)C=O | [\[2\]](#)[\[4\]](#) |

Synthesis and Purification

The synthesis of **4-[(trimethylsilyl)oxy]benzaldehyde** is a straightforward silylation reaction. The primary objective is the selective protection of the phenolic hydroxyl group.

Part A: Synthesis Protocol - Silylation of 4-Hydroxybenzaldehyde

The most common method involves reacting 4-hydroxybenzaldehyde with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a non-nucleophilic base.[6]

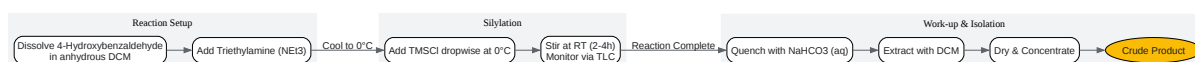
Causality and Experimental Choices:

- Reagents:
 - 4-Hydroxybenzaldehyde: The starting phenol. Its hydroxyl proton is acidic and readily abstracted.
 - Trimethylsilyl Chloride (TMSCl): An efficient and common silylating agent. The silicon atom is electrophilic and susceptible to attack by the phenoxide nucleophile.
 - Triethylamine (NEt₃) or Pyridine: A non-nucleophilic base is crucial. Its role is to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Using a stronger, nucleophilic base could lead to unwanted side reactions with the aldehyde.[7]
- Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is used to prevent the hydrolysis of TMSCl and the silylated product.[7]

Experimental Protocol: Synthesis

- Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-hydroxybenzaldehyde (1.0 equiv).
- Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the starting material completely.
- Base Addition: Triethylamine (1.2 equiv) is added to the solution via syringe. The mixture is stirred for 5 minutes at room temperature.
- Silylation: Trimethylsilyl chloride (1.2 equiv) is added dropwise to the stirring solution at 0°C (ice bath).

- **Reaction:** The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** The reaction mixture is quenched with saturated aqueous NaHCO_3 solution. The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure to yield the crude product.



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Fig. 1: Synthesis workflow for 4-[(trimethylsilyl)oxy]benzaldehyde.

Part B: Purification Protocol

The crude product often contains residual starting materials or siloxane byproducts. Purification is typically achieved by vacuum distillation or flash column chromatography.^{[8][9]}

Experimental Protocol: Purification by Flash Column Chromatography

- **Slurry Preparation:** The crude oil is adsorbed onto a small amount of silica gel.
- **Column Packing:** A glass column is packed with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
- **Loading:** The adsorbed crude product is carefully loaded onto the top of the packed column.
- **Elution:** The column is eluted with the hexane/ethyl acetate solvent system. Fractions are collected in test tubes.

- Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
- Isolation: Pure fractions are combined and the solvent is removed under reduced pressure to yield the purified **4-[(trimethylsilyl)oxy]benzaldehyde** as a clear liquid.

Spectroscopic Characterization and Analysis

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show a sharp singlet around 0.3 ppm corresponding to the nine equivalent protons of the TMS group. The aromatic region will display two doublets characteristic of a 1,4-disubstituted benzene ring. The aldehyde proton will appear as a singlet downfield, typically around 9.9 ppm.[\[10\]](#)[\[11\]](#)
- ^{13}C NMR: The spectrum will show a signal for the TMS methyl carbons near 0 ppm. The aromatic carbons and the carbonyl carbon (around 191 ppm) will also be present.[\[10\]](#)

Table 2: Predicted NMR Spectral Data (in CDCl_3)

Type	Chemical Shift (δ , ppm)	Description
^1H NMR	~9.9	(s, 1H, -CHO)
	~7.8	(d, 2H, Ar-H ortho to CHO)
	~7.0	(d, 2H, Ar-H ortho to O-TMS)
	~0.3	(s, 9H, -Si(CH ₃) ₃)
^{13}C NMR	~191	(C=O)
	~162	(Ar-C attached to O-TMS)
	~132	(Ar-CH ortho to CHO)
	~131	(Ar-C attached to CHO)
	~120	(Ar-CH ortho to O-TMS)

| | ~0.0 | (-Si(CH₃)₃) |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The strong C=O stretch of the aldehyde is a dominant feature.[\[12\]](#)[\[13\]](#)

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Description
~2960	C-H stretch	TMS methyl groups
~2820, ~2720	C-H stretch	Aldehyde C-H (Fermi resonance)
~1705	C=O stretch	Conjugated aldehyde carbonyl
~1600, ~1580	C=C stretch	Aromatic ring
~1255	Si-C stretch	Symmetric deformation of Si-(CH ₃) ₃
~1100	Si-O-C stretch	Silyl ether linkage

| ~840 | Si-C stretch | Rocking of Si-(CH₃)₃ |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to confirm the molecular weight and analyze fragmentation patterns.

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194.[\[2\]](#)[\[3\]](#)
- Key Fragments: A very prominent peak at m/z = 179 corresponds to the loss of a methyl radical ([M-15]⁺) from the TMS group, which is a characteristic fragmentation for TMS ethers. [\[2\]](#)[\[14\]](#) Another significant peak is often observed at m/z = 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.[\[15\]](#)

Table 4: Major Fragments in EI-Mass Spectrum

m/z	Proposed Fragment
194	$[\text{C}_{10}\text{H}_{14}\text{O}_2\text{Si}]^+$ (Molecular Ion)
179	$[\text{M} - \text{CH}_3]^+$
151	$[\text{M} - \text{CH}_3 - \text{CO}]^+$
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$ (p-hydroxybenzoyl cation)

| 73 | $[\text{Si}(\text{CH}_3)_3]^+$ |

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-[(trimethylsilyl)oxy]benzaldehyde** lies in the orthogonal reactivity of its two functional groups: the aldehyde and the silyl ether.

Reactions of the Aldehyde Group

The aldehyde group is electrophilic and can undergo a wide array of transformations while the silyl ether remains intact. These include:

- Wittig Reaction: To form alkenes.
- Grignard and Organolithium Additions: To form secondary alcohols.[\[6\]](#)
- Reductive Amination: To form amines.
- Oxidation: To form the corresponding carboxylic acid (though care must be taken to avoid deprotection).

Deprotection of the Trimethylsilyl Ether

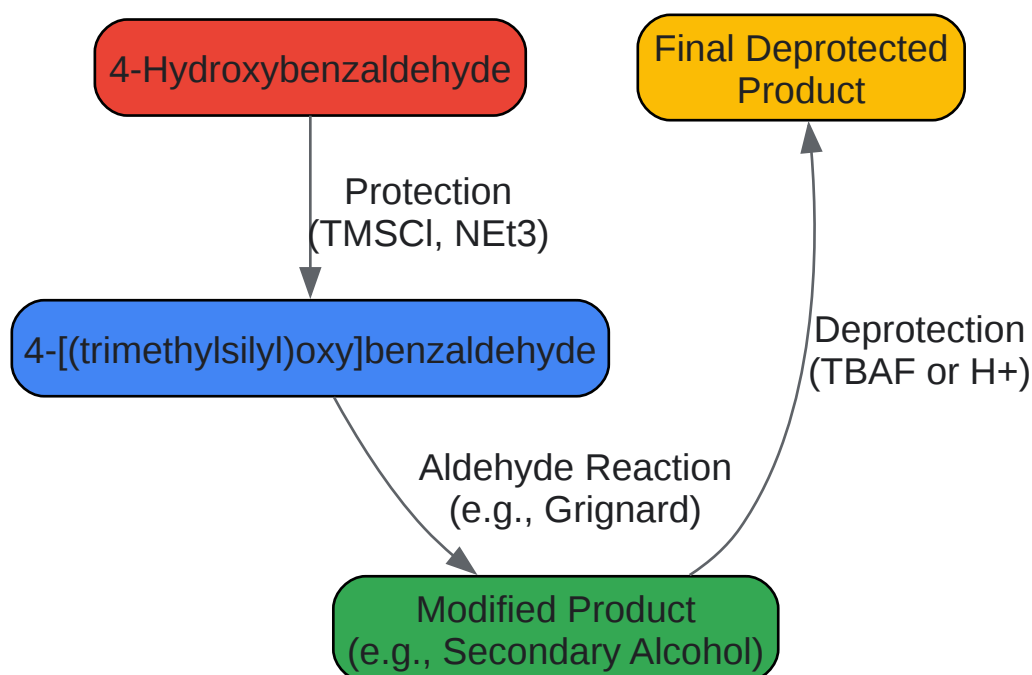
The TMS group is readily cleaved to regenerate the phenol. This process is typically achieved under mild conditions that do not affect other functional groups.

Causality and Reagent Choice:

- **Fluoride Ion Sources:** Reagents like tetrabutylammonium fluoride (TBAF) are highly effective. The high affinity of fluorine for silicon (the Si-F bond is one of the strongest single bonds) is the driving force for this reaction.^[1]
- **Mild Acid:** Dilute aqueous acids (e.g., HCl, acetic acid) can also be used for deprotection. Silyl ethers are generally labile to acid-catalyzed hydrolysis.

Experimental Protocol: Deprotection with TBAF

- **Setup:** The silylated benzaldehyde (1.0 equiv) is dissolved in tetrahydrofuran (THF) in a round-bottom flask.
- **Reagent Addition:** A solution of TBAF in THF (1.0 M, 1.1 equiv) is added dropwise at room temperature.
- **Reaction:** The mixture is stirred for 30-60 minutes, with progress monitored by TLC.
- **Work-up:** The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO_4 , filtered, and concentrated to yield 4-hydroxybenzaldehyde.



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Fig. 2: Protective group strategy using 4-[(trimethylsilyl)oxy]benzaldehyde.

Safety, Handling, and Storage

Proper handling of 4-[(trimethylsilyl)oxy]benzaldehyde is essential due to its hazardous properties.

Table 5: GHS Hazard Information

Category	Information	Reference
Pictogram	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[5][16]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[16] |

- Handling: All manipulations should be performed in a well-ventilated fume hood.[17][18] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[16]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area, with recommended long-term storage at 2-8°C.[5][16] The compound is sensitive to moisture, which can cause hydrolysis and deprotection.

Conclusion

4-[(trimethylsilyl)oxy]benzaldehyde is a cornerstone intermediate for synthetic chemists. Its value is derived from the robust yet easily removable nature of the trimethylsilyl protecting

group, which allows for selective manipulation of the aldehyde functionality. A thorough understanding of its synthesis, purification, characterization, and reactivity is critical for its effective use in the development of complex molecules, including pharmaceuticals and advanced materials. The protocols and data presented in this guide offer a comprehensive framework for the safe and efficient application of this versatile chemical building block.

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